![molecular formula C16H10N4O2S4 B2635319 N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 393838-70-5](/img/structure/B2635319.png)
N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene derivatives have a five-membered ring made up of one sulfur as heteroatom . The exact molecular structure of “N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative. As mentioned earlier, the Gewald reaction is one example of a reaction involving thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, the molecular weight of Thiophene-2-carboxamide, N-(4-fluorophenyl)- is 221.251 .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
Solar Cells
Dithienothiophene (DTT), a thiophene-fused molecule, has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells .
Electrochromic Devices (ECDs)
DTT-based architectures are also used in electrochromic devices (ECDs) .
Organic Limiting Diodes (OLDs)
DTT-based architectures are used in organic limiting diodes (OLDs) .
Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. Some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S4/c21-13(11-3-1-5-23-11)19-15-17-9(7-25-15)10-8-26-16(18-10)20-14(22)12-4-2-6-24-12/h1-8H,(H,17,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEFJGPIBOAFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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